Mycothiol Mycothiol Mycothiol is a pseudodisaccharide, 1D-myo-inosityl-alpha-D-glucopyranoside, in which the hydroxy group at the 2-position of the glucose moiety is replaced by an (N-acetyl-L-cysteinyl)amido group. It has a role as a bacterial metabolite, a reducing agent and a cofactor. It is a 2-deoxy-alpha-D-glucoside, a thiol and a member of mycothiols. It derives from a myo-inositol.
Brand Name: Vulcanchem
CAS No.: 192126-76-4
VCID: VC0536494
InChI: InChI=1S/C17H30N2O12S/c1-4(21)18-5(3-32)16(29)19-7-9(23)8(22)6(2-20)30-17(7)31-15-13(27)11(25)10(24)12(26)14(15)28/h5-15,17,20,22-28,32H,2-3H2,1H3,(H,18,21)(H,19,29)/t5-,6+,7+,8+,9+,10?,11-,12+,13+,14+,15?,17+/m0/s1
SMILES: CC(=O)NC(CS)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O
Molecular Formula: C17H30N2O12S
Molecular Weight: 486.5 g/mol

Mycothiol

CAS No.: 192126-76-4

Inhibitors

VCID: VC0536494

Molecular Formula: C17H30N2O12S

Molecular Weight: 486.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Mycothiol - 192126-76-4

CAS No. 192126-76-4
Product Name Mycothiol
Molecular Formula C17H30N2O12S
Molecular Weight 486.5 g/mol
IUPAC Name (2R)-2-acetamido-N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]-3-sulfanylpropanamide
Standard InChI InChI=1S/C17H30N2O12S/c1-4(21)18-5(3-32)16(29)19-7-9(23)8(22)6(2-20)30-17(7)31-15-13(27)11(25)10(24)12(26)14(15)28/h5-15,17,20,22-28,32H,2-3H2,1H3,(H,18,21)(H,19,29)/t5-,6+,7+,8+,9+,10?,11-,12+,13+,14+,15?,17+/m0/s1
Standard InChIKey MQBCDKMPXVYCGO-FQBKTPCVSA-N
Isomeric SMILES CC(=O)N[C@@H](CS)C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)CO)O)O
SMILES CC(=O)NC(CS)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O
Canonical SMILES CC(=O)NC(CS)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O
Appearance Solid powder
Description Mycothiol is a pseudodisaccharide, 1D-myo-inosityl-alpha-D-glucopyranoside, in which the hydroxy group at the 2-position of the glucose moiety is replaced by an (N-acetyl-L-cysteinyl)amido group. It has a role as a bacterial metabolite, a reducing agent and a cofactor. It is a 2-deoxy-alpha-D-glucoside, a thiol and a member of mycothiols. It derives from a myo-inositol.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-D-myo-inositol-2-(N-acetyl-L-cysteinyl)amido-2-deoxy-alpha-D-glucopyranoside
1-D-myo-inositol-2-(N-acetyl-L-cysteinyl)amino-2-deoxy-alpha-D-glucopyranoside
1-D-myo-inositol-2-(N-acetyl-S-((3,7,8-trimethyl-4,6-dioxo-1,5-diazabicyclo(3.3.0)octa-2,7-dien-2-yl)methyl)-L-cysteinyl)amino-2-deoxy-alpha-D-glucopyranoside
AcCys-GlcN-Ins
mycothiol
U17 cysteine
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13: Lessmeier L, Hoefener M, Wendisch VF. Formaldehyde degradation in Corynebacterium glutamicum involves acetaldehyde dehydrogenase and mycothiol-dependent formaldehyde dehydrogenase. Microbiology. 2013 Dec;159(Pt 12):2651-62. doi: 10.1099/mic.0.072413-0. Epub 2013 Sep 24. PubMed PMID: 24065717.
14: Janata J, Kadlcik S, Koberska M, Ulanova D, Kamenik Z, Novak P, Kopecky J, Novotna J, Radojevic B, Plhackova K, Gazak R, Najmanova L. Lincosamide synthetase--a unique condensation system combining elements of nonribosomal peptide synthetase and mycothiol metabolism. PLoS One. 2015 Mar 5;10(3):e0118850. doi: 10.1371/journal.pone.0118850. eCollection 2015. PubMed PMID: 25741696; PubMed Central PMCID: PMC4351081.
15: Vargas D, Hageman S, Gulati M, Nobile CJ, Rawat M. S-nitrosomycothiol reductase and mycothiol are required for survival under aldehyde stress and biofilm formation in Mycobacterium smegmatis. IUBMB Life. 2016 Aug;68(8):621-8. doi: 10.1002/iub.1524. Epub 2016 Jun 19. PubMed PMID: 27321674; PubMed Central PMCID: PMC5538257.
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PubChem Compound 441148
Last Modified Nov 11 2021
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